
1-(Diethoxymethyl)-4-(propan-2-yl)benzene
Descripción general
Descripción
1-(Diethoxymethyl)-4-(propan-2-yl)benzene, also known as DPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DPB is a derivative of benzene and has a molecular formula of C15H22O2.
Aplicaciones Científicas De Investigación
1-(Diethoxymethyl)-4-(propan-2-yl)benzene has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 1-(Diethoxymethyl)-4-(propan-2-yl)benzene has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene is not fully understood. However, it has been proposed that 1-(Diethoxymethyl)-4-(propan-2-yl)benzene may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 1-(Diethoxymethyl)-4-(propan-2-yl)benzene may also inhibit the activity of enzymes involved in cancer cell proliferation. The anti-inflammatory activity of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(Diethoxymethyl)-4-(propan-2-yl)benzene has been shown to have low toxicity in vitro and in vivo. In animal studies, 1-(Diethoxymethyl)-4-(propan-2-yl)benzene has been shown to have a half-life of approximately 3 hours and is metabolized into inactive compounds. 1-(Diethoxymethyl)-4-(propan-2-yl)benzene has been shown to have a moderate binding affinity for the estrogen receptor, which may have implications for its potential use in breast cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene is its low toxicity, which makes it a suitable compound for in vitro and in vivo studies. 1-(Diethoxymethyl)-4-(propan-2-yl)benzene is also relatively easy to synthesize, which makes it accessible for researchers. One limitation of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(Diethoxymethyl)-4-(propan-2-yl)benzene. One direction is to further investigate its antitumor activity and potential use in cancer treatment. Another direction is to explore its anti-inflammatory activity and potential use in the treatment of inflammatory diseases. Additionally, further research could be done to investigate the binding affinity of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene for other receptors and its potential use in the treatment of other diseases.
Propiedades
IUPAC Name |
1-(diethoxymethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-5-15-14(16-6-2)13-9-7-12(8-10-13)11(3)4/h7-11,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYICDQKJLQSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281087 | |
| Record name | 1-(diethoxymethyl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethoxymethyl)-4-(propan-2-yl)benzene | |
CAS RN |
35364-90-0 | |
| Record name | NSC20058 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(diethoxymethyl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



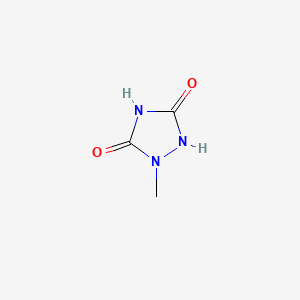
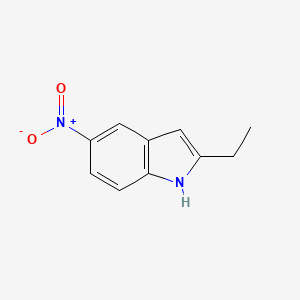

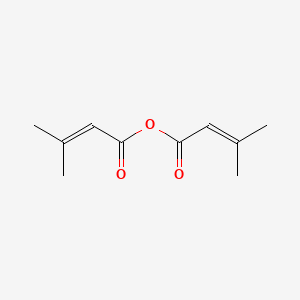

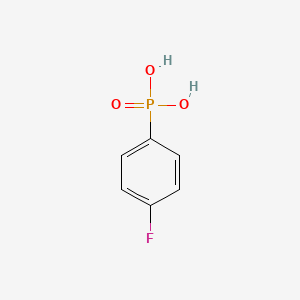
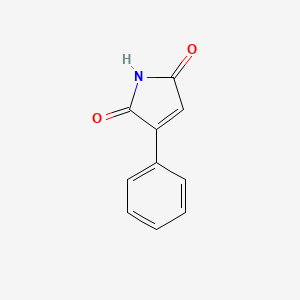
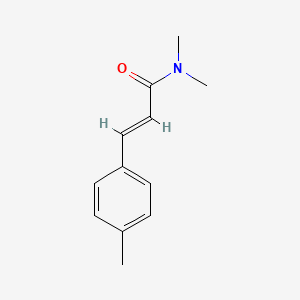
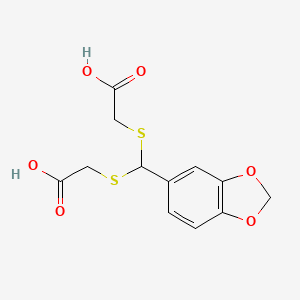
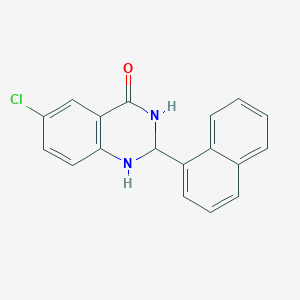
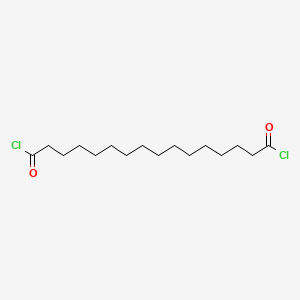
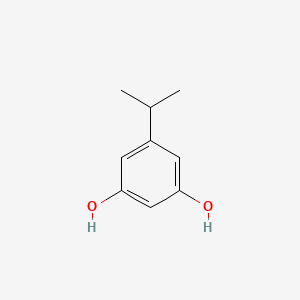
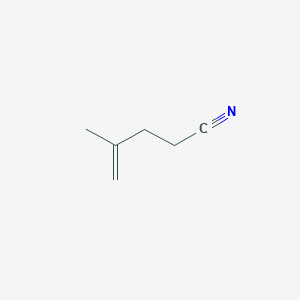
![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)